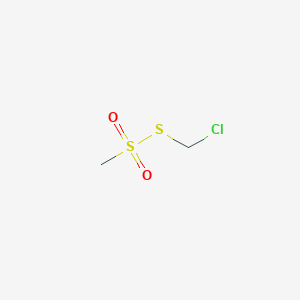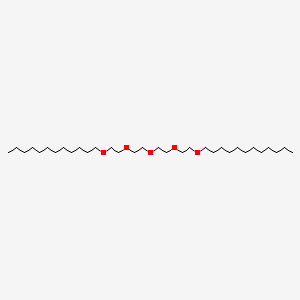
1,2-Pentanedione, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpentane-1,2-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.212 g/mol . It is a diketone, meaning it contains two ketone groups, and is characterized by a phenyl group attached to a pentane chain with two carbonyl groups at the first and second positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1,2-dione can be synthesized through various methods. One common synthetic route involves the reaction of benzoyl chloride with pentane-1,2-dione in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of 1-phenylpentane-1,2-dione often involves the use of polyketide synthase enzymes, which facilitate the biosynthesis of diarylpentanoids . This method is advantageous due to its high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpentane derivatives.
Aplicaciones Científicas De Investigación
1-Phenylpentane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-phenylpentane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . These interactions can result in the modulation of biological pathways and the production of bioactive compounds.
Comparación Con Compuestos Similares
1-Phenylpentane-1,2-dione can be compared with other diketones and phenyl-substituted compounds:
Propiedades
Número CAS |
20895-66-3 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-phenylpentane-1,2-dione |
InChI |
InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
Clave InChI |
PPUJONYIVOFJLM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



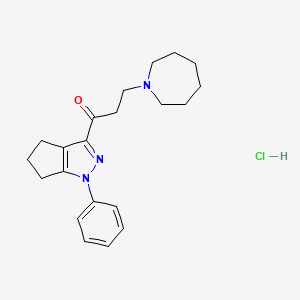

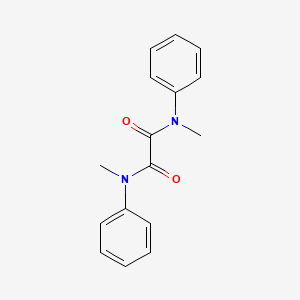

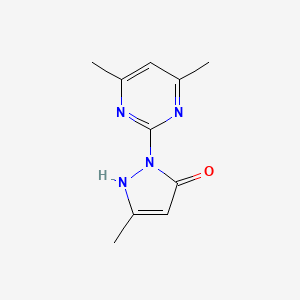

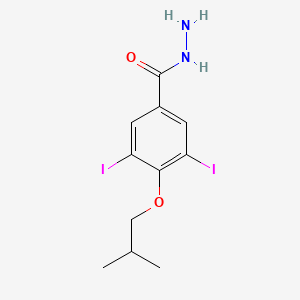
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
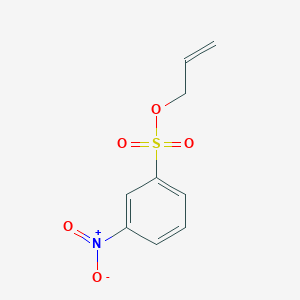
![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
